- Discovery and Evaluation of 3-Quinoxalin Urea Derivatives as Potent, Selective, and Orally Available ATM Inhibitors Combined with Chemotherapy for the Treatment of Cancer via Goal-Oriented Molecule Generation and Virtual Screening, Journal of Medicinal Chemistry, 2023, 66(14), 9495-9518
Cas no 944401-65-4 (5-Bromo-6-fluoropyridin-2-amine)
944401-65-4 structure
Product Name:5-Bromo-6-fluoropyridin-2-amine
CAS 번호:944401-65-4
MF:C5H4BrFN2
메가와트:191.001063346863
MDL:MFCD11848480
CID:841959
PubChem ID:53418436
Update Time:2024-10-25
5-Bromo-6-fluoropyridin-2-amine 화학적 및 물리적 성질
이름 및 식별자
-
- 5-Bromo-6-fluoropyridin-2-amine
- 5-Bromo-6-fluoro-pyridin-2-ylamine
- 2-Amino-5-Bromo-6-fluoropyridine
- 5-bromo-6-fluoro-2-pyridinamine
- 5-bromo-6-fluoro-2-pyridylamine
- 5-bromo6-fluoropyridin-2-amine
- 6-AMino-3-broMo-2-fluoropyridine
- 5-Bromo-6-fluoropyridin-2-ylamine
- PubChem19511
- SJXWFNBZBXZDCL-UHFFFAOYSA-N
- RW3584
- KM3286
- SB18617
- FCH1184587
- 5-bromanyl-6-fluoranyl-pyridin-2-amine
- BC004451
- AX8247665
- AB0049904
- V9432
- 5-Bromo-6-fluoro-2-pyridinamine (ACI)
- MFCD11848480
- AKOS016011715
- SY244810
- AMY42506
- EN300-194801
- AS-50839
- P11228
- CS-0040534
- J-517126
- DTXSID70697426
- 944401-65-4
- A844953
- SCHEMBL319387
- 5-bromo-6-fluoro-pyridin-2-amine
- DB-368570
-
- MDL: MFCD11848480
- 인치: 1S/C5H4BrFN2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9)
- InChIKey: SJXWFNBZBXZDCL-UHFFFAOYSA-N
- 미소: BrC1=C(N=C(C=C1)N)F
계산된 속성
- 정밀분자량: 189.95400
- 동위원소 질량: 189.95419g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 3
- 중원자 수량: 9
- 회전 가능한 화학 키 수량: 0
- 복잡도: 101
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 38.9
- 소수점 매개변수 계산 참조값(XlogP): 1.6
실험적 성질
- 밀도: 1.813
- 비등점: 245 ºC
- 플래시 포인트: 102 ºC
- PSA: 39.64000
- LogP: 1.49550
5-Bromo-6-fluoropyridin-2-amine 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TW646-250mg |
5-Bromo-6-fluoropyridin-2-amine |
944401-65-4 | 98% | 250mg |
265CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TW646-5g |
5-Bromo-6-fluoropyridin-2-amine |
944401-65-4 | 98% | 5g |
2344CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TW646-100mg |
5-Bromo-6-fluoropyridin-2-amine |
944401-65-4 | 98% | 100mg |
133CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TW646-1g |
5-Bromo-6-fluoropyridin-2-amine |
944401-65-4 | 98% | 1g |
586.0CNY | 2021-08-04 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13863-10g |
5-bromo-6-fluoropyridin-2-amine |
944401-65-4 | 95% | 10g |
$500 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B875997-5g |
5-Bromo-6-fluoropyridin-2-amine |
944401-65-4 | ≥95% | 5g |
1,548.00 | 2021-05-17 | |
| Chemenu | CM174511-5g |
5-Bromo-6-fluoropyridin-2-amine |
944401-65-4 | 95% | 5g |
$823 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TW646-50mg |
5-Bromo-6-fluoropyridin-2-amine |
944401-65-4 | 98% | 50mg |
66.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TW646-200mg |
5-Bromo-6-fluoropyridin-2-amine |
944401-65-4 | 98% | 200mg |
144.0CNY | 2021-08-04 | |
| TRC | B804205-50mg |
5-bromo-6-fluoropyridin-2-amine |
944401-65-4 | 50mg |
$ 50.00 | 2022-06-06 |
5-Bromo-6-fluoropyridin-2-amine 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; overnight, rt
참조
합성 방법 2
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 25 °C; 30 min, 15 °C; 2 h, 25 °C
1.2 Reagents: Water
1.2 Reagents: Water
참조
- Heterocycles as Bcl-2 inhibitors and their preparation, World Intellectual Property Organization, , ,
합성 방법 3
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, 5 - 15 °C; 3 h, rt
참조
- Condensed heterocycles as BLC-2 inhibitors in the treatment of neoplastic, autoimmune and neurodegenerative diseases, World Intellectual Property Organization, , ,
합성 방법 4
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, 5 - 15 °C; 3 h, rt
참조
- Pyrrolopyridinooxazine compounds and related compounds as Bcl-2 inhibitors and their preparation, World Intellectual Property Organization, , ,
합성 방법 5
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 30 min, 0 °C; 30 min
참조
- Preparation of fused pyridinones and related compounds as Pim kinase inhibitors and their use in the treatment of cancer, World Intellectual Property Organization, , ,
합성 방법 6
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, 0 °C
참조
- Preparation of substituted imidazopyridines as inhibitors of plasma kallikrein and uses thereof, World Intellectual Property Organization, , ,
합성 방법 7
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ; 0 °C; 1 h, rt
참조
- Heteroaromatic compounds as TYK2 inhibitors and their preparation, World Intellectual Property Organization, , ,
합성 방법 8
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 0 °C; 1 h, rt
참조
- Carbon-14 radiosynthesis of the benzofuran derivative and β-amyloid plaque neuroimaging positron emission tomography radioligand AZD4694, Journal of Labelled Compounds and Radiopharmaceuticals, 2013, 56(6), 321-324
합성 방법 9
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 6 h, 25 °C
참조
- Pyrazolopyrrolopyridine compounds and related compounds as Bcl-2 inhibitors and their preparation, World Intellectual Property Organization, , ,
합성 방법 10
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 30 min, 10 - 20 °C; 60 min, rt
1.2 Reagents: Water
1.2 Reagents: Water
참조
- Preparation of 8-[6-[3-(amino)propoxy]-3-pyridyl]-1-isopropyl-imidazo[4,5-c]quinolin-2-one derivatives as selective modulators of ataxia telangiectasia mutated (ATM) kinase for the treatment of cancer, World Intellectual Property Organization, , ,
합성 방법 11
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 30 min, rt → 20 °C; 60 min, rt
참조
- Imidazo[4,5-c]quinolin-2-one derivatives as ATM kinase inhibitors and their preparation and use for the treatment of cancer, World Intellectual Property Organization, , ,
합성 방법 12
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; rt; overnight, rt
참조
- Preparation of 6-pyridine-3-quinoxaline urea derivatives and its application, China, , ,
합성 방법 13
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 0 °C; 18 h, 20 °C
1.2 Reagents: Water ; 20 min, 20 °C
1.2 Reagents: Water ; 20 min, 20 °C
참조
- Preparation method of 2-fluoro-3,6-dihydroxypyridine, China, , ,
합성 방법 14
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 30 min, 0 °C; 2.5 h, 0 °C
참조
- Preparation of pyridine compounds for the treatment of pain, World Intellectual Property Organization, , ,
합성 방법 15
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, 5 - 15 °C; 3 h, rt
참조
- Preparation of hot melt extruded solid dispersions containing a Bcl-2 inhibitor, World Intellectual Property Organization, , ,
합성 방법 16
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; rt; 3 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
참조
- Preparation of 1H-pyrrolo[2,3-b]pyridine derivatives and related compounds as BCL-2 inhibitors for treating neoplastic, autoimmune or neurodegenerative diseases, World Intellectual Property Organization, , ,
합성 방법 17
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 30 min, 0 °C; 30 min, rt
참조
- Preparation of halo-substituted aminopyridine compounds as inhibitors of the hematopoietic progenitor kinase 1 (HPK1), World Intellectual Property Organization, , ,
합성 방법 18
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, 25 °C
참조
- Preparation of heteroaryl compounds and uses in Tau imaging, World Intellectual Property Organization, , ,
합성 방법 19
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; cooled; 3 d, rt
참조
- Preparation of novel tetrahydropyridopyrimidine compounds, and antiandrogens and antitumor agents containing them, World Intellectual Property Organization, , ,
합성 방법 20
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; overnight, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
참조
- Preparation of condensed heterocyclic derivatives as Bcl-2 inhibitors for the treatment of neoplastic diseases, World Intellectual Property Organization, , ,
5-Bromo-6-fluoropyridin-2-amine Raw materials
5-Bromo-6-fluoropyridin-2-amine Preparation Products
5-Bromo-6-fluoropyridin-2-amine 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:944401-65-4)5-Bromo-6-fluoropyridin-2-amine
주문 번호:A844953
인벤토리 상태:in Stock
재다:100g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 07:04
가격 ($):265.0
Email:sales@amadischem.com
5-Bromo-6-fluoropyridin-2-amine 관련 문헌
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
944401-65-4 (5-Bromo-6-fluoropyridin-2-amine) 관련 제품
- 1267856-70-1(2-Pyridinamine, 5-bromo-3,6-difluoro-)
- 1801986-18-4(2-Pyridinamine, 5-bromo-6-fluoro-N,N-dimethyl-)
- 1232431-41-2(3-bromo-6-fluoro-pyridin-2-amine)
- 2697162-38-0(5-bromo-6-fluoropyridin-3,4-d2-2-amine)
- 1390641-19-6(4-Bromo-6-fluoropyridin-2-amine)
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- 2703782-18-5(3-Bromo-2-fluoro-6-hydrazinylpyridine)
- 1259477-39-8(3,5-Dibromo-6-fluoropyridin-2-amine)
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- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
추천 공급업체
Amadis Chemical Company Limited
(CAS:944401-65-4)5-Bromo-6-fluoropyridin-2-amine
순결:99%
재다:100g
가격 ($):265.0